molecular formula C14H11FO2 B3182505 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol CAS No. 861446-16-4

3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol

Cat. No.: B3182505
CAS No.: 861446-16-4
M. Wt: 230.23 g/mol
InChI Key: HQRPEIZLSDDCOA-OWOJBTEDSA-N
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Description

3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol is a synthetic organic compound that belongs to the class of polyphenols It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, ethyl derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-12-7-11(8-14(17)9-12)2-1-10-3-5-13(16)6-4-10/h1-9,16-17H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRPEIZLSDDCOA-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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